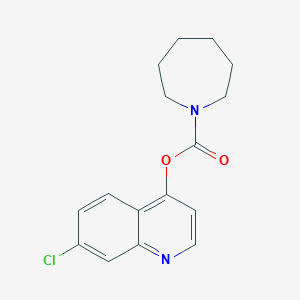
1-Azepanecarboxylic acid (7-chloro-4-quinolinyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-azepanecarboxylic acid (7-chloro-4-quinolinyl) ester is a member of quinolines and an organochlorine compound.
Scientific Research Applications
Synthesis and Bioactivity
- A related compound, 4,10-dimethyl-pyridino[2,3-h]quinolin-2(1H)-one-9-carboxylic acid, and its esters have been synthesized and evaluated for cytotoxicity and anti-HIV properties. Particularly, the 9-carboxyl (1s)-endo-(-)-borneol ester exhibited marginal cytotoxic activity in various cell lines (Zhang et al., 2003).
Synthesis Techniques
- Research into the synthesis of related quinoline carboxylic acid esters, such as rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, demonstrates the potential for large-scale manufacturing and the versatility of these compounds in pharmaceutical applications (Bänziger et al., 2000).
Development of Heterocyclic Compounds
- Another study reports the synthesis of polycyclic-fused heterocycles combining quinoline and benzoxepine, demonstrating the chemical versatility and potential for creating complex molecular structures with pharmaceutical relevance (Li et al., 2012).
Advances in Friedel–Crafts Chemistry
- The construction of functionalized tetracyclic quinolines through Friedel–Crafts acylation and Beckmann rearrangement illustrates advanced techniques in the synthesis of complex quinoline derivatives, which are crucial in the development of new pharmaceutical agents (Abd El-Aal & Khalaf, 2019).
Antibacterial Activity
- A study on thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters, synthesized using microwave irradiation, highlights their potential antibacterial properties, indicating the broader biomedical applications of quinoline derivatives (Raghavendra et al., 2006).
Innovative Synthesis Methods
- Research into the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives showcases innovative methods for creating quinoline compounds, which could be pivotal in the development of novel pharmaceuticals (Szakonyi et al., 2002).
Pharmacological Relevance
- The synthesis and crystal structures of bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties, as demonstrated in one study, underscore their pharmacological relevance, paving the way for potential drug development (Watermeyer et al., 2009).
properties
Product Name |
1-Azepanecarboxylic acid (7-chloro-4-quinolinyl) ester |
|---|---|
Molecular Formula |
C16H17ClN2O2 |
Molecular Weight |
304.77 g/mol |
IUPAC Name |
(7-chloroquinolin-4-yl) azepane-1-carboxylate |
InChI |
InChI=1S/C16H17ClN2O2/c17-12-5-6-13-14(11-12)18-8-7-15(13)21-16(20)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2 |
InChI Key |
QBGNBCNFOZTKHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)OC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



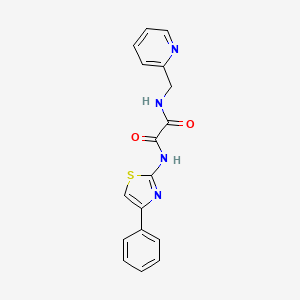
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-5-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B1225003.png)
![2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B1225004.png)
![6-[1-oxo-2-[[4-(phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1225006.png)
![N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B1225007.png)
![3-(1H-indol-3-yl)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide](/img/structure/B1225008.png)
![2-(2-chlorophenyl)-N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-4-quinolinecarboxamide](/img/structure/B1225011.png)
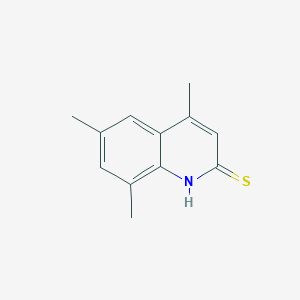
![2-[[2-Furanyl(oxo)methyl]amino]-4,5-dimethoxybenzoic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1225013.png)
![N-{[2-(3-chloro-4-fluorophenyl)hydrazino]carbonyl}-3,5-bis(methylthio)isothiazole-4-carboxamide](/img/structure/B1225015.png)
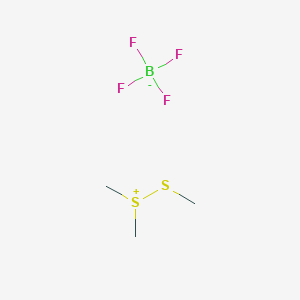
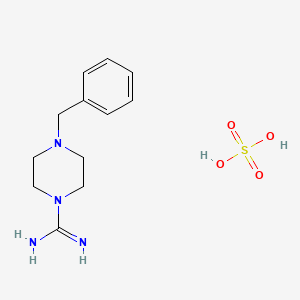
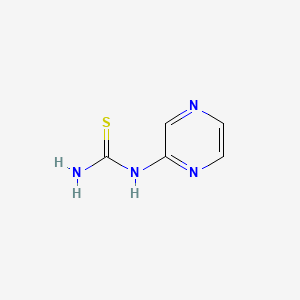
![2-(1-Adamantyl)-5-(4-ethoxy-3-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B1225024.png)